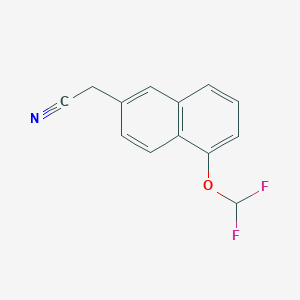

1-(Difluoromethoxy)naphthalene-6-acetonitrile

説明

1-(Difluoromethoxy)naphthalene-6-acetonitrile is a naphthalene derivative featuring a difluoromethoxy (-OCF2H) group at the 1-position and an acetonitrile (-CH2CN) substituent at the 6-position. The compound’s combination of fluorine and nitrile groups suggests unique electronic and steric characteristics, which may influence its reactivity, solubility, and biological activity. Current literature, however, lacks detailed synthesis protocols or specific toxicological profiles for this compound .

特性

分子式 |

C13H9F2NO |

|---|---|

分子量 |

233.21 g/mol |

IUPAC名 |

2-[5-(difluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2NO/c14-13(15)17-12-3-1-2-10-8-9(6-7-16)4-5-11(10)12/h1-5,8,13H,6H2 |

InChIキー |

JGNCUHRGWGKBFG-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)OC(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-(Difluoromethoxy)naphthalene-6-acetonitrile typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy and acetonitrile groups.

Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.

Introduction of Acetonitrile Group: The acetonitrile group is introduced via a reaction with a nitrile compound under appropriate conditions.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

化学反応の分析

1-(Difluoromethoxy)naphthalene-6-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(Difluoromethoxy)naphthalene-6-acetonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of biological pathways and interactions due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-acetonitrile involves its interaction with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The acetonitrile group can also play a role in the compound’s overall chemical behavior and interactions.

類似化合物との比較

Table 1: Comparative Properties of Selected Naphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|---|---|---|

| 1-(Difluoromethoxy)naphthalene-6-acetonitrile* | C13H9F2NO | 257.22 | -OCF2H, -CH2CN | ~350–370 (extrapolated) | ~1.35–1.40 | N/A |

| 1-(Difluoromethoxy)naphthalene-6-carboxylic acid | C12H8F2O3 | 238.19 | -OCF2H, -COOH | 365.2±37.0 | 1.390±0.06 | 4.02±0.30 |

| 1-(Difluoromethyl)naphthalene-6-acetic acid | C13H10F2O2 | 236.21 | -CF2H, -CH2COOH | N/A | N/A | ~2.5–3.5† |

| 1-Methylnaphthalene | C11H10 | 142.20 | -CH3 | 244–245 | 1.025 | N/A |

*Extrapolated based on analog data; †Estimated based on acetic acid derivatives.

Substituent Effects on Physicochemical Properties

- The acetonitrile group (-CH2CN) introduces polarity and hydrogen-bonding capacity, differing from the carboxylic acid’s strong acidity (-COOH) .

- Boiling Point and Solubility : The acetonitrile derivative is expected to have a lower boiling point than the carboxylic acid analog (365.2°C) due to reduced hydrogen-bonding capacity. However, its polarity may improve solubility in polar aprotic solvents relative to methylnaphthalenes .

Research Findings and Data Gaps

- Available Data : Physical properties (e.g., boiling point, density) for the carboxylic acid analog are well-predicted , while methylnaphthalenes have established toxicological profiles .

- Critical Gaps : Direct experimental data on the target compound’s synthesis, toxicity, and environmental fate are absent. Its reactivity under physiological or environmental conditions remains speculative.

生物活性

1-(Difluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by a difluoromethoxy group attached to a naphthalene ring, along with an acetonitrile functional group. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to its enhanced reactivity and biological activity.

- Molecular Formula : C12H8F2N

- Molecular Weight : 233.21 g/mol

- IUPAC Name : 1-(Difluoromethoxy)naphthalene-6-acetonitrile

The biological activity of 1-(Difluoromethoxy)naphthalene-6-acetonitrile is influenced by its ability to interact with various biological targets. The difluoromethoxy group may enhance the compound's binding affinity to proteins or enzymes involved in critical cellular processes. This interaction can lead to inhibition or modulation of specific pathways, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds similar to 1-(Difluoromethoxy)naphthalene-6-acetonitrile exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth in various cancer models, including glioblastoma and other solid tumors .

Case Study: Tumor Xenograft Models

In a study involving female nude mice bearing subcutaneous xenografts, treatment with compounds structurally related to 1-(Difluoromethoxy)naphthalene-6-acetonitrile resulted in significant tumor volume reduction compared to vehicle controls. Statistical analysis indicated effectiveness at dosages as low as 2 mg/kg .

| Treatment Group | Dosage (mg/kg) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | p-value |

|---|---|---|---|---|

| Vehicle Control | - | 307 | 500 | - |

| Compound A | 30 | 307 | 150 | <0.05 |

| Compound C | 2 | 283 | 180 | <0.05 |

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with similar difluoromethoxy substitutions have been noted for their effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique combination of the difluoromethoxy and acetonitrile groups on the naphthalene ring is believed to contribute significantly to the biological activity of the compound. Comparative studies with related compounds highlight how variations in substituents affect biological efficacy.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-6-acetonitrile | Structure | Similar difluoromethoxy group but different positional isomer |

| Naphthalene-6-acetonitrile | Structure | Lacks fluorination; serves as a comparison for biological activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Difluoromethoxy)naphthalene-6-acetonitrile, and how can its structure be rigorously characterized?

Answer:

The synthesis typically involves introducing the difluoromethoxy group to a naphthalene scaffold followed by acetonitrile functionalization. For difluoromethoxy installation, methods such as nucleophilic substitution using difluoromethylating agents (e.g., ClCFOAr intermediates) or coupling reactions with difluoromethoxy-containing precursors (e.g., 4-(difluoromethoxy)benzyl bromide analogs ) are applicable. Acetonitrile groups can be introduced via cyanation of aryl halides using catalysts like Pd/Cu .

Structural characterization requires H/C NMR to confirm substituent positions and stereochemistry, as demonstrated in adamantane-naphthalene derivative studies . High-resolution mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. For crystalline samples, X-ray diffraction resolves spatial arrangements.

Basic: Which analytical techniques are optimal for quantifying 1-(Difluoromethoxy)naphthalene-6-acetonitrile in environmental matrices, and what validation parameters are critical?

Answer:

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred for trace detection in air, water, or soil . Calibration curves using deuterated internal standards (e.g., acetone-d derivatives ) improve accuracy. Key validation parameters include:

- Limit of detection (LOD) : ≤ 0.1 µg/L for aqueous samples.

- Recovery rates : 80–120% across spiked matrices.

- Matrix effects : Assessed via comparative analysis of solvent vs. environmental extracts .

Environmental monitoring protocols from ATSDR’s framework (e.g., air/water/sediment partitioning studies ) should guide sampling design.

Advanced: How should researchers design in vivo studies to evaluate pulmonary toxicity, particularly when reconciling conflicting data on naphthalene derivatives?

Answer:

Controlled exposure studies must address risk of bias by:

- Randomizing dose groups and concealing allocation to minimize selection bias .

- Reporting all outcomes (e.g., respiratory histopathology, oxidative stress markers) per ATSDR’s inclusion criteria for systemic effects .

For conflicting results, conduct dose-response analyses across species (e.g., rodents vs. primates) and validate findings using in vitro models (e.g., human bronchial epithelial cells). Reference ATSDR’s toxicokinetic frameworks for interspecies extrapolation .

Advanced: What strategies resolve discrepancies in proposed metabolic pathways of difluoromethoxy-containing compounds across studies?

Answer:

Discrepancies often arise from species-specific metabolism or methodological variability . To address this:

Perform systematic literature reviews adhering to ATSDR’s criteria (peer-reviewed studies, non-English translations for critical data ).

Use isotopic labeling (e.g., F NMR) to track metabolic intermediates in hepatic microsomal assays .

Cross-validate with computational models (e.g., QSAR for cytochrome P450 interactions) .

Contradictory data should be analyzed for study design flaws (e.g., unblinded exposure assessments ) or confounding variables (e.g., coexposure to polycyclic aromatics ).

Advanced: How does the difluoromethoxy group influence the environmental persistence and degradation pathways of this compound compared to non-fluorinated analogs?

Answer:

The electron-withdrawing difluoromethoxy group reduces hydrolytic degradation but enhances photolytic stability. Key findings:

- Hydrolysis : Slow in aqueous media (pH 7–9), with half-lives >30 days .

- Photolysis : UV irradiation generates trifluoroacetate via C–O bond cleavage, as observed in related benzotriazoles .

- Microbial degradation : Limited in anaerobic sediments; prioritize studies using OECD 308/309 guidelines .

Environmental fate models should integrate QSAR data for fluorinated aromatics and monitor degradation byproducts (e.g., fluorinated carboxylic acids) .

Advanced: What mechanistic insights explain the antimicrobial activity of structurally similar difluoromethoxy-acetonitrile compounds?

Answer:

The acetonitrile moiety acts as a bioisostere for carbonyl groups, enhancing target binding (e.g., enzyme active sites). For example:

- Fungal CYP51 inhibition : Observed in diflumetorim analogs, where the difluoromethoxy group increases lipophilicity and membrane penetration .

- Resistance mitigation : Fluorine’s electronegativity disrupts hydrogen-bonding networks in pathogen enzymes .

Validate mechanisms via crystallography (e.g., ligand-protein co-structures) and knockout assays (e.g., CRISPR-Cas9 in fungal models) .

Basic: What are the critical parameters for ensuring reproducibility in cytotoxicity assays involving this compound?

Answer:

- Cell line selection : Use ATSDR-recommended models (e.g., HepG2 for hepatic toxicity ).

- Dose standardization : Align with OECD TG 429 (0.1–100 µM range).

- Control for solvent effects : Limit DMSO to ≤0.1% v/v .

- Endpoint consistency : Measure ATP depletion (luminescence) and ROS generation (DCFH-DA assay) .

Advanced: How can computational chemistry optimize the design of 1-(Difluoromethoxy)naphthalene-6-acetonitrile derivatives for enhanced target selectivity?

Answer:

- Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases) using software like AutoDock Vina.

- ADMET prediction : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) .

- Fluorine scan : Evaluate substituent effects on binding energy via DFT calculations .

Experimental validation requires SPR (surface plasmon resonance) for binding affinity and microscale thermophoresis (MST) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。